
4-acetyl-N-(5-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-acetyl-N-(5-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound is a pyrrole derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
Wissenschaftliche Forschungsanwendungen
4-acetyl-N-(5-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide has been studied for its potential pharmacological properties, including its anti-inflammatory, analgesic, and antitumor activities. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and to reduce pain in animal models. Additionally, 4-acetyl-N-(5-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide has been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models.
Wirkmechanismus
The mechanism of action of 4-acetyl-N-(5-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide is not fully understood. However, it has been suggested that this compound may exert its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and by activating the peroxisome proliferator-activated receptor gamma (PPAR-γ). COX-2 is an enzyme that is involved in the production of pro-inflammatory mediators, and its inhibition can reduce inflammation and pain. PPAR-γ is a nuclear receptor that is involved in the regulation of glucose and lipid metabolism, and its activation can induce apoptosis in cancer cells.
Biochemical and Physiological Effects
4-acetyl-N-(5-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide has been shown to have various biochemical and physiological effects. This compound has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in animal models of inflammation. Additionally, 4-acetyl-N-(5-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide has been shown to reduce pain in animal models of acute and chronic pain. Moreover, this compound has been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
4-acetyl-N-(5-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide has several advantages for lab experiments. This compound is relatively easy to synthesize using different methods, and its purity can be easily determined using various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. Additionally, 4-acetyl-N-(5-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide has been shown to have good solubility in various solvents, which makes it suitable for different experimental conditions. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it challenging to design experiments to elucidate its pharmacological properties.
Zukünftige Richtungen
There are several future directions for the study of 4-acetyl-N-(5-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide. Firstly, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Secondly, more studies are needed to investigate the potential pharmacological properties of this compound, including its anti-inflammatory, analgesic, and antitumor activities, in different animal models and human cell lines. Thirdly, the pharmacokinetics and toxicity of 4-acetyl-N-(5-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide need to be investigated to determine its potential as a therapeutic agent. Finally, the synthesis of analogs of 4-acetyl-N-(5-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide with improved pharmacological properties should be explored.
Synthesemethoden
4-acetyl-N-(5-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide can be synthesized using different methods, including the Vilsmeier-Haack reaction and the Friedel-Crafts reaction. In the Vilsmeier-Haack reaction, 2-amino-5-chloro-α-methylbenzeneacetic acid is reacted with acetic anhydride and phosphorus oxychloride to obtain the corresponding acyl chloride. This acyl chloride is then reacted with pyrrole in the presence of triethylamine to yield the desired compound. In the Friedel-Crafts reaction, 2-amino-5-chloro-α-methylbenzeneacetic acid is reacted with acetic anhydride and aluminum chloride to obtain the corresponding acylium ion. This acylium ion is then reacted with pyrrole to yield the desired compound.
Eigenschaften
IUPAC Name |
4-acetyl-N-(5-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-9-4-5-12(16)7-13(9)17-15(20)14-6-11(10(2)19)8-18(14)3/h4-8H,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLLZSBJVVOGKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=CN2C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-(5-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

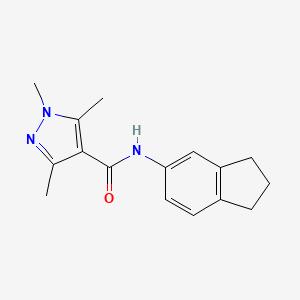
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-[(4-fluorophenyl)methyl]-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7472643.png)
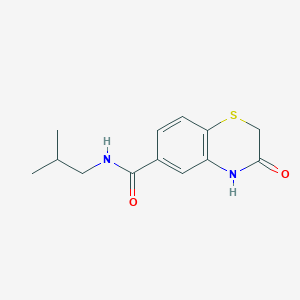
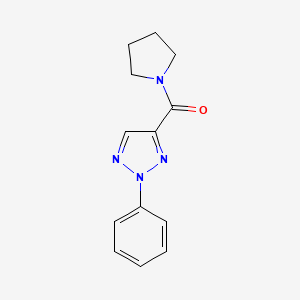
![3-[4-(1H-indol-3-yl)piperidin-1-yl]propanenitrile](/img/structure/B7472653.png)
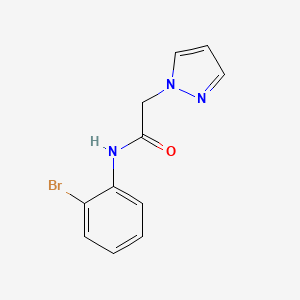

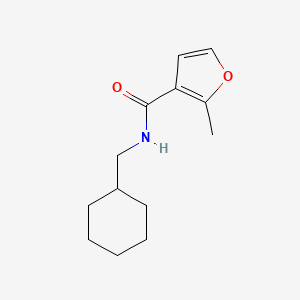
![5-[(3,5-Dimethylphenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7472684.png)
![(3S)-2-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7472687.png)
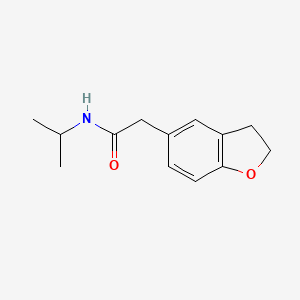
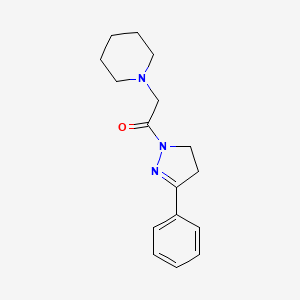
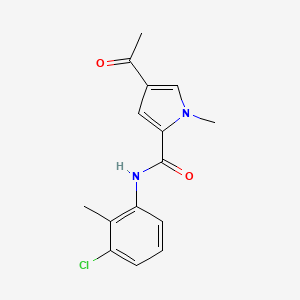
![2-[(3-Methylphenyl)methylamino]pyridine-3-carbonitrile](/img/structure/B7472724.png)